molecular formula C16H14ClN3O4 B3868707 2-chloro-N'-(2-ethoxybenzylidene)-4-nitrobenzohydrazide

2-chloro-N'-(2-ethoxybenzylidene)-4-nitrobenzohydrazide

Cat. No. B3868707
M. Wt: 347.75 g/mol
InChI Key: MWSLEOZXAMWLQV-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N'-(2-ethoxybenzylidene)-4-nitrobenzohydrazide, also known as CENB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-chloro-N'-(2-ethoxybenzylidene)-4-nitrobenzohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In agriculture, this compound has been tested as a fungicide and insecticide. In materials science, this compound has been explored for its potential use in the fabrication of organic electronic devices.

Mechanism of Action

The mechanism of action of 2-chloro-N'-(2-ethoxybenzylidene)-4-nitrobenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to modulate the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to have antioxidant activity and can scavenge reactive oxygen species (ROS). In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis.

Advantages and Limitations for Lab Experiments

2-chloro-N'-(2-ethoxybenzylidene)-4-nitrobenzohydrazide has several advantages for lab experiments, including its low cost and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-chloro-N'-(2-ethoxybenzylidene)-4-nitrobenzohydrazide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of this compound as a potential pesticide for agricultural use. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.

properties

IUPAC Name

2-chloro-N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-2-24-15-6-4-3-5-11(15)10-18-19-16(21)13-8-7-12(20(22)23)9-14(13)17/h3-10H,2H2,1H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSLEOZXAMWLQV-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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